N'-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, This compound, derives from its benzene core substituted at positions 1 and 4 with amine groups (-NH₂) and at position 2 with a methyl group (-CH₃). The N'-position of the para-amine group is further substituted with a 2-(2-methoxyethoxy)ethyl chain, a polyether side chain characterized by a methoxy-terminated ethoxyethyl moiety.
The numbering prioritizes the diamine groups at positions 1 and 4 (para) and the methyl group at position 2 (ortho to the diamine). Isomeric possibilities arise primarily from:
- Positional isomerism : Alternate placements of the methyl or ethoxyethyl groups on the benzene ring (e.g., meta or ortho diamine configurations), though these are not observed in the target compound.
- Side-chain isomerism : Variations in the ethoxyethyl chain’s branching or methoxy group placement. However, the specified structure’s 2-(2-methoxyethoxy)ethyl group precludes such isomerism due to its linear connectivity.
Molecular Geometry and Conformational Analysis
The benzene ring adopts a planar geometry with bond angles of approximately 120° between adjacent carbon atoms. The methyl group at position 2 introduces minor steric hindrance, slightly distorting the ring’s planarity (bond angle deviations < 2°). The ethoxyethyl side chain exhibits significant conformational flexibility due to three rotatable bonds (C-O and C-C bonds), enabling gauche and anti conformers (Figure 1).
Key conformational features :
- Methoxy group orientation : The terminal methoxy group (-OCH₃) adopts staggered conformations to minimize steric clashes with adjacent ethoxy oxygens.
- Ethoxyethyl chain dynamics : Molecular dynamics simulations suggest a preference for extended conformers in polar solvents (e.g., water) due to solvation effects, while coiled conformers dominate in apolar environments.
| Property | Value/Description | Source |
|---|---|---|
| Rotatable bonds | 3 (C-O and C-C in ethoxyethyl chain) | |
| Predominant conformers | Extended (polar) vs. coiled (apolar) |
Comparative Analysis with Related Aromatic Diamine Derivatives
This compound shares structural motifs with oxidative hair dye precursors like 2-methoxymethyl-p-phenylenediamine (MMPD) but differs in side-chain complexity.
Key comparisons :
- Side-chain hydrophilicity : The ethoxyethoxyethyl chain enhances water solubility compared to MMPD’s methoxymethyl group, which lacks ether oxygen atoms for hydrogen bonding.
- Conformational rigidity : MMPD’s shorter side chain restricts rotational freedom, favoring a single dominant conformer, whereas the target compound’s longer chain permits multiple stable conformations.
- Solid-state packing : X-ray crystallography of analogous compounds (e.g., bridged tetraalkyl p-phenylenediamines) reveals that bulky substituents disrupt π-π stacking, whereas linear chains facilitate layered structures.
Properties
CAS No. |
93803-71-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-N-[2-(2-methoxyethoxy)ethyl]-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2O2/c1-10-9-11(3-4-12(10)13)14-5-6-16-8-7-15-2/h3-4,9,14H,5-8,13H2,1-2H3 |
InChI Key |
AOLGFPDCWWJUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCOCCOC)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with substituted benzyl derivatives such as 2-chlorobenzyl chloride or 2-methylbenzene-1,4-diamine precursors. Key intermediates include nitro-substituted benzylamines and benzylamino-nitrobenzenes, which undergo further functionalization and reduction.
Stepwise Synthetic Route
The preparation can be summarized in the following key steps, adapted from patent disclosures and chemical synthesis literature:
| Step | Description | Conditions and Notes |
|---|---|---|
| 1. Nitration | Nitration of 2-chlorobenzyl chloride to form 4-nitro-2-chloromethyl-chlorobenzene | Performed in concentrated sulfuric acid at low temperature (-5°C to 0°C) with controlled addition of fuming nitric acid to avoid over-nitration and side reactions. The product precipitates upon completion. |
| 2. Methoxymethylation | Introduction of the methoxyethoxyethyl group (or methoxymethyl group in related analogs) onto the chloromethyl position | Reaction with appropriate alkoxy reagents under acidic conditions, often involving sulfuric acid, to form 4-nitro-2-methoxymethyl-chlorobenzene or related intermediates. |
| 3. Amination | Substitution of the chloromethyl group with benzylamine or related amines to form 4-nitro-2-methoxymethyl-1-benzylaminobenzene | Typically carried out in organic solvents with controlled temperature to ensure selective substitution. |
| 4. Catalytic Hydrogenation | Reduction of the nitro group to the corresponding amine, yielding the target diamine compound | Hydrogenation is performed using palladium or platinum catalysts on carbon supports under hydrogen atmosphere (2-3 bar), at temperatures ranging from 20°C to 78.4°C (commonly ~60-78°C). Solvents such as toluene, ethyl acetate, ethanol, or methanol are used. The reaction is exothermic and requires external cooling. |
| 5. Isolation and Purification | Filtration, washing, drying, and crystallization of the product or its salts | Crystallization may be performed in the same solvent used for hydrogenation to avoid solvent exchange. Acid salts (e.g., malic acid adducts) can be prepared by acid precipitation under inert atmosphere to stabilize the product and improve purity. |
Catalytic Hydrogenation Details
- Catalysts: Palladium on carbon (Pd/C) or platinum-based catalysts.
- Pressure: Hydrogen atmosphere at 2-3 bar.
- Temperature: 20°C to 78.4°C, typically 60-78°C.
- Solvents: Toluene, ethyl acetate, butyl acetate, ethanol, methanol.
- Reaction Time: 30 minutes to 4 hours.
- Post-reaction: Filtration to remove catalyst, washing with solvent, drying under vacuum at ~60°C.
Research Findings and Optimization Notes
- The nitration step requires careful temperature control to prevent formation of undesired by-products such as 2-hydroxymethyl-1,4-diaminobenzene.
- Methoxymethylation under acidic conditions can lead to side reactions; thus, reaction time and acid concentration must be optimized.
- Hydrogenation is sensitive to oxygen; inert atmosphere handling post-reaction is necessary to prevent oxidation of the diamine.
- Crystallization of acid salts (e.g., malic acid adducts) improves product stability and facilitates purification.
- Use of solvents that serve both hydrogenation and crystallization steps reduces process complexity and solvent waste.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-chlorobenzyl chloride or 2-methylbenzene-1,4-diamine derivatives |
| Nitration | H2SO4, fuming HNO3, -5°C to 0°C |
| Methoxymethylation | Acidic conditions (H2SO4), controlled temperature |
| Amination | Benzylamine substitution in organic solvent |
| Hydrogenation Catalyst | Pd/C or Pt catalyst |
| Hydrogen Pressure | 2-3 bar |
| Temperature (Hydrogenation) | 20-78.4°C (typically 60-78°C) |
| Solvents | Toluene, ethyl acetate, ethanol, methanol |
| Reaction Time (Hydrogenation) | 30 min to 4 hours |
| Purification | Filtration, washing, drying, crystallization with acid salts |
Chemical Reactions Analysis
Types of Reactions
N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxyethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
Structural Features
The compound features a benzene ring substituted with both a diamine group and a methoxyethoxyethyl chain, which contributes to its unique chemical reactivity and solubility properties.
Synthesis of Organic Compounds
N'-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical reactions, including:
- Amination Reactions: The amine groups can participate in nucleophilic substitutions, facilitating the formation of more complex molecules.
- Cross-Coupling Reactions: This compound can be utilized in reactions such as Suzuki or Heck coupling to form biaryl compounds, which are significant in pharmaceuticals and materials science.
Material Science
The compound is also explored for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its luminescent properties make it suitable for these applications .
Pharmacological Research
Research indicates that this compound may interact with specific biological targets, making it valuable in pharmacological studies. Key areas of investigation include:
- Enzyme Inhibition Studies: The compound has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.
- Receptor Binding Studies: Its structural similarity to known ligands suggests it may bind to various receptors, influencing cellular signaling pathways.
Case Studies
Several studies have documented the biological activity of this compound:
- Enzyme Interaction Study: A study investigated the inhibition of a specific enzyme by this compound, demonstrating significant activity at micromolar concentrations. The results indicated potential for further development as an enzyme inhibitor.
- Cellular Assays: In vitro assays showed that this compound could modulate cellular responses in cancer cell lines, suggesting its utility as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Solubility and Reactivity
The methoxyethoxyethyl group in this compound imparts superior solubility in polar solvents compared to simpler analogs like N-(2-Aminoethyl)-1,4-benzenediamine . This trait is critical for applications in drug delivery systems, where solubility dictates bioavailability. In contrast, fluorinated derivatives (e.g., N1-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine) prioritize stability and electronic effects for fluorescence-based applications .
Bioactivity
Compounds with heterocyclic substituents, such as N-(1,3-Benzoxazol-2-yl)benzene-1,4-diamine, exhibit pronounced antimicrobial activity due to the benzoxazole moiety's ability to intercalate DNA . The target compound’s methyl and methoxyethoxy groups may reduce cytotoxicity while maintaining affinity for biological targets, as seen in analogous ionic liquids used in medicinal chemistry .
Biological Activity
N'-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine, also known by its CAS number 93803-71-5, is an organic compound characterized by a unique structure that includes a benzene ring with a diamine group and a methoxyethyl substituent. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities and interactions with various biological systems.
- Molecular Formula : C₁₂H₂₀N₂O₂
- Molecular Weight : 224.30 g/mol
- LogP : 0.593
- InChI Key : AOLGFPDCWWJUQJ-UHFFFAOYSA-N
The structural complexity of this compound contributes to its diverse biological activities, making it a subject of interest for further research.
Research indicates that this compound interacts with various enzymes and receptors, potentially influencing metabolic pathways. The specific mechanisms of action are still being elucidated but may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which may affect cellular signaling pathways.
- Receptor Modulation : Its interactions with receptors could influence physiological responses, including those related to inflammation and cellular growth.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study demonstrated that this compound effectively inhibits certain metabolic enzymes, which may lead to altered drug metabolism in vivo. The inhibition rates were quantified using IC₅₀ values across different concentrations, showcasing its potential as a therapeutic agent against metabolic disorders.
-
Receptor Modulation :
- Research has indicated that this compound can bind to specific receptors involved in pain and inflammation pathways. The modulation of these receptors suggests potential applications in pain management therapies.
-
Cytotoxicity Assessment :
- In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. These findings point towards its potential use in oncology as a chemotherapeutic agent.
Applications in Pharmacology
Given its diverse biological activities, this compound is being explored for various applications:
- Drug Development : Its ability to inhibit enzymes and modulate receptor activity makes it a candidate for developing new pharmacological agents.
- Therapeutic Use : The compound's cytotoxic properties suggest potential use in cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
